molecular formula C8H5NO3 B13231726 3-Hydroxy-1,2-benzoxazole-5-carbaldehyde

3-Hydroxy-1,2-benzoxazole-5-carbaldehyde

Cat. No.: B13231726
M. Wt: 163.13 g/mol
InChI Key: NSTABBRGHHFSEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-1,2-benzoxazole-5-carbaldehyde is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzene ring fused with an oxazole ring, with a hydroxyl group at the 3-position and an aldehyde group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1,2-benzoxazole-5-carbaldehyde typically involves the condensation of 2-aminophenol with an aromatic aldehyde. One common method includes the use of aqueous hydrogen peroxide (H₂O₂), ethanol, and titanium tetraisopropoxide (TTIP) as catalysts under reflux conditions . Another approach involves the use of mesoporous titania-alumina mixed oxide (MTAMO) as a catalyst .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often employ scalable and efficient catalytic systems. These methods may include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1,2-benzoxazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 3-Hydroxy-1,2-benzoxazole-5-carboxylic acid.

    Reduction: 3-Hydroxy-1,2-benzoxazole-5-methanol.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound without the hydroxyl and aldehyde groups.

    2-Aminophenol: A precursor in the synthesis of benzoxazole derivatives.

    5-Chloro-1,3-benzoxazole-2-carbaldehyde: A similar compound with a chlorine atom at the 5-position instead of a hydroxyl group.

Uniqueness

3-Hydroxy-1,2-benzoxazole-5-carbaldehyde is unique due to the presence of both a hydroxyl group and an aldehyde group, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H5NO3

Molecular Weight

163.13 g/mol

IUPAC Name

3-oxo-1,2-benzoxazole-5-carbaldehyde

InChI

InChI=1S/C8H5NO3/c10-4-5-1-2-7-6(3-5)8(11)9-12-7/h1-4H,(H,9,11)

InChI Key

NSTABBRGHHFSEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)C(=O)NO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.